The Definitive Technical Guide to 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one: Structural Dynamics, Synthesis, and Drug Discovery Applications
The Definitive Technical Guide to 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one: Structural Dynamics, Synthesis, and Drug Discovery Applications
Executive Summary
The compound 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 1779843-13-8), also systematically named 7-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one, is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by a fused benzene and 1,3-oxazine ring system containing a cyclic carbamate (lactone-equivalent) core, this molecule serves as a critical building block for designing mechanism-based enzyme inhibitors and allosteric modulators.
Most notably, the 1,4-dihydro-2H-3,1-benzoxazin-2-one pharmacophore is the structural foundation of Efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used globally for HIV-1 therapy . The strategic placement of a fluorine atom at the C7 position introduces unique stereoelectronic effects that significantly alter the electrophilicity of the C2 carbonyl, making it an invaluable asset for targeted drug discovery.
Physicochemical Profiling & Structural Dynamics
The therapeutic utility of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is dictated by its rigid, planar conformation and the distinct reactivity of its cyclic carbamate core .
Stereoelectronic Effects of C7-Fluorination
Fluorine is the most electronegative element, and its incorporation at the C7 position (meta to the ring nitrogen and para to the C4 methylene group) exerts a profound inductive electron-withdrawing effect (-I effect).
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Causality of Reactivity: This inductive pull withdraws electron density from the aromatic system, which subsequently reduces the electron density around the adjacent nitrogen and oxygen atoms of the oxazinone ring. As a result, the C2 carbonyl carbon becomes highly electrophilic.
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Biological Implication: This heightened electrophilicity makes the C2 carbonyl highly susceptible to nucleophilic attack by catalytic residues (e.g., the active site serine in proteases), effectively turning the molecule into a potent "suicide substrate" or mechanism-based covalent inhibitor.
Conformational Planarity
The fused bicyclic system enforces a strict coplanarity between the aromatic ring and the oxazinone core. This rigidity minimizes the entropic penalty upon binding to target proteins, allowing for optimal π−π stacking interactions within hydrophobic binding pockets, such as the allosteric site of HIV-1 reverse transcriptase.
Mechanistic Applications in Drug Discovery
Allosteric Inhibition of Viral Polymerases (NNRTIs)
Benzoxazin-2-one derivatives are hallmark NNRTIs. They function by binding to a hydrophobic allosteric pocket located approximately 10 Å away from the polymerase active site of the HIV-1 Reverse Transcriptase. Binding induces a conformational shift that locks the enzyme's "thumb" subdomain in a hyperextended position, severely restricting the flexibility required for DNA polymerization .
Covalent Inhibition of Serine Proteases
Unlike the hydrolytically stable 3-one (lactam) isomers, the 2-one scaffold possesses inherent instability at the C2 position. When a serine protease (e.g., Human Leukocyte Elastase) encounters the 7-fluoro-benzoxazinone, the active site Ser-OH attacks the C2 carbonyl. This leads to the cleavage of the cyclic carbamate and the formation of a stable acyl-enzyme complex. The fluorine atom accelerates this ring-opening step by stabilizing the leaving group via its inductive effect.
Caption: Covalent mechanism-based inhibition of serine proteases by benzoxazin-2-one scaffolds.
Synthetic Methodologies & Protocols
The synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones historically relied on the use of highly toxic phosgene gas . To ensure a self-validating, green, and scalable protocol, the following methodology utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe phosgene equivalent. CDI provides the necessary carbonyl insertion without the extreme safety hazards, making it ideal for modern medicinal chemistry workflows.
Step-by-Step Synthesis Protocol
Reagents Required:
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(2-Amino-4-fluorophenyl)methanol (Starting Material, 1.0 eq)
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1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Distilled Water, Ethyl Acetate (EtOAc), Brine, Anhydrous Na2SO4
Experimental Procedure:
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Initiation: Flame-dry a round-bottom flask and purge with inert gas (Argon or N2 ). Dissolve (2-amino-4-fluorophenyl)methanol (1.0 eq) in anhydrous THF (0.2 M concentration) and cool the mixture to 0 °C using an ice bath.
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Activation: Add CDI (1.2 eq) portion-wise to the stirred solution over 10 minutes. Causality: The primary aniline acts as a nucleophile, attacking the CDI to form an intermediate N-acyl imidazole. The low temperature prevents unwanted dimerization.
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Cyclization: Remove the ice bath, allow the reaction to warm to room temperature, and subsequently heat to 60 °C for 4–6 hours. Causality: Heating provides the activation energy necessary for the adjacent benzyl alcohol hydroxyl group to intramolecularly attack the N-acyl imidazole carbonyl, releasing imidazole and closing the 6-membered oxazinone ring.
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Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:2) solvent system until the starting material is completely consumed.
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Workup: Cool the mixture to room temperature and quench the reaction by adding distilled water. Extract the aqueous layer with EtOAc ( 3×20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford pure 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one.
Caption: Phosgene-free synthetic workflow for 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one using CDI.
Quantitative Data & Comparative Analysis
To understand the specific utility of the 7-fluoro derivative, it is essential to compare it against other halogenated benzoxazinones commonly utilized in drug discovery. The table below summarizes key structural and functional metrics .
| Compound Name | CAS Number | Molecular Weight | C2 Carbonyl Electrophilicity | Primary Application / Activity |
| 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one | 1779843-13-8 | 167.14 g/mol | High (Strong -I effect from F) | Broad-spectrum building block, Protease inhibitor scaffold |
| 6-Chloro-4-(cyclopropylethynyl)-... (Efavirenz) | 154598-52-4 | 315.67 g/mol | Moderate | NNRTI (HIV-1 Reverse Transcriptase) |
| 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | 1017783-09-3 | 228.04 g/mol | Moderate | Fragment-based drug discovery, Cross-coupling precursor |
Table 1: Comparative profiling of halogenated 1,4-Dihydro-2H-3,1-benzoxazin-2-ones.
References
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RSC Publishing. "Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement." Organic & Biomolecular Chemistry. Available at:[Link]
- Google Patents. "Synthesis of a benzoxazinone (US7205402B2).
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ResearchGate. "Convenient Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones by Iodocyclization of t-Butyl 2-Vinylphenylcarbamate." Heterocycles. Available at:[Link]
